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Executive Summary
(R)-TTA-P2, the R-enantiomer of 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-

ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, is a potent and selective antagonist of T-

type calcium channels. This technical guide provides an in-depth overview of its

pharmacological properties and available toxicological information. (R)-TTA-P2 exhibits high

affinity for all three T-type calcium channel isoforms (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3) and

demonstrates significant efficacy in preclinical models of pain and epilepsy. Its mechanism of

action involves the blockade of low-voltage activated calcium currents, thereby modulating

neuronal excitability. While detailed public toxicology data for (R)-TTA-P2 is limited, this

document summarizes the available safety information and outlines the standard toxicological

evaluation such a compound would undergo during preclinical development. All quantitative

data are presented in structured tables, and key experimental methodologies are detailed.

Visual diagrams of signaling pathways and experimental workflows are provided to facilitate

understanding.

Pharmacology
Mechanism of Action
(R)-TTA-P2 is a state-dependent blocker of T-type calcium channels, showing a preference for

the inactivated state of the channel.[1] This mechanism of action leads to a potent and
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reversible inhibition of T-type calcium currents in various neuronal populations. By blocking

these channels, (R)-TTA-P2 reduces the low-threshold calcium spikes that contribute to burst

firing in neurons, a key process in the pathophysiology of certain types of epilepsy and chronic

pain states.[2]

Pharmacodynamics
In VitroPotency and Selectivity

(R)-TTA-P2 and its racemic form, TTA-P2, have been extensively characterized in vitro,

demonstrating potent and selective blockade of T-type calcium channels. The half-maximal

inhibitory concentration (IC₅₀) has been determined in various cell types.

Preparation Target IC₅₀ (nM) Reference

Rat Dorsal Root

Ganglion (DRG)

Neurons

Native T-type Ca²⁺

Channels
100 [1][3]

Rat Ventrobasal (VB)

Thalamocortical (TC)

Neurons

Native T-type Ca²⁺

Channels
22 [2][4]

Recombinant Caᵥ3.1
Expressed in HEK-

293 Cells
93 [1]

Recombinant Caᵥ3.2
Expressed in HEK-

293 Cells
196 [1]

Recombinant Caᵥ3.3
Expressed in HEK-

293 Cells
84 [1]

TTA-P2 exhibits high selectivity for T-type calcium channels over high-voltage activated (HVA)

calcium channels and sodium channels. In rat DRG neurons, HVA calcium and sodium currents

were found to be 100- to 1000-fold less sensitive to the blocking effects of TTA-P2.[1][3]

In VivoEfficacy
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Preclinical studies in animal models have demonstrated the analgesic and anticonvulsant

properties of TTA-P2.

Animal Model Condition
Dose and

Route
Effect Reference

Mouse

Inflammatory

Pain (Formalin

Test)

5 or 7.5 mg/kg,

i.p.

Reduced pain

responses in

both phase 1 and

2.

[1][3]

Rat

Neuropathic Pain

(Streptozocin-

induced

diabetes)

10 mg/kg, i.p.

Completely

reversed thermal

hyperalgesia.

[1][3]

Rat

Absence

Epilepsy

(WAG/Rij model)

10 mg/kg, p.o.

Dose-dependent

decrease in total

seizure time.

[4]

Rat

Tremor

(Harmaline

model)

Not specified

Dose-dependent

reduction in

tremor activity.

[4]

Pharmacokinetics
TTA-P2 is described as an orally active and blood-brain barrier (BBB) penetrant compound.[4]

In a rat model of absence epilepsy, a 10 mg/kg oral dose resulted in a plasma level of 1 µM,

which was associated with robust CNS efficacy.[4] Detailed pharmacokinetic parameters such

as absorption, distribution, metabolism, and excretion are not extensively reported in the public

domain.

Toxicology Profile
Comprehensive, publicly available toxicology studies conducted under Good Laboratory

Practice (GLP) for (R)-TTA-P2 are limited. However, some safety information has been

reported for the broader class of TTA compounds.
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Preclinical Safety
An evaluation of "TTA compounds" in dogs revealed no cardiovascular or renal side effects.[1]

Intravenous infusion of TTA-P2 at doses of 1.29-4.30 mg/kg over 60 minutes in dogs had no

significant impact on mean arterial blood pressure, heart rate, or ECG intervals.[4] In mice,

doses of 5 and 7.5 mg/kg of TTA-P2 did not produce sedation or motor impairment in

sensorimotor tests (inclined plane, platform, and ledge tests).[1]

Standard Toxicological Assessment Overview
For a compound like (R)-TTA-P2 to progress to clinical trials, a standard battery of nonclinical

toxicology studies would be required to comply with regulatory guidelines such as those from

the International Council for Harmonisation (ICH). These studies are designed to identify

potential hazards, define a safe starting dose for human trials, and understand the toxicological

profile of the drug candidate.

General Toxicology:

Acute Toxicity: Single-dose studies in two mammalian species (one rodent, one non-rodent)

to determine the maximum tolerated dose (MTD) and identify potential target organs of

toxicity.

Repeated-Dose Toxicity: Studies of varying durations (e.g., 14-day, 28-day, and longer-term)

in two species to characterize the toxic effects of repeated exposure and establish a No-

Observed-Adverse-Effect-Level (NOAEL).

Safety Pharmacology:

A core battery of studies to assess the effects of the compound on vital functions, including

the cardiovascular, respiratory, and central nervous systems.

Genotoxicity:

A battery of in vitro and in vivo tests to assess the potential of the compound to cause

genetic mutations or chromosomal damage. This typically includes:

An in vitro bacterial reverse mutation assay (Ames test).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3198916/
https://www.medchemexpress.com/tta-p2.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3198916/
https://www.benchchem.com/product/b1265283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


An in vitro cytogenicity assay in mammalian cells or an in vitro mouse lymphoma assay.

An in vivo genotoxicity assay, such as a micronucleus test in rodent hematopoietic cells.

Reproductive and Developmental Toxicology:

Studies to evaluate the potential effects on fertility, embryonic and fetal development, and

pre- and postnatal development.

Carcinogenicity:

Long-term studies in rodents to assess the carcinogenic potential of the compound, typically

required for drugs intended for chronic use.

Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Objective: To measure the effect of (R)-TTA-P2 on T-type calcium currents in isolated neurons.

Cell Preparation:

Dorsal Root Ganglion (DRG) Neurons: Acutely dissociated from adult rats. Ganglia are

dissected and enzymatically treated (e.g., with collagenase and trypsin) to isolate individual

neurons.

HEK-293 Cells: Stably or transiently transfected to express specific recombinant T-type

calcium channel subunits (Caᵥ3.1, Caᵥ3.2, or Caᵥ3.3).

Recording Conditions:

Technique: Standard whole-cell voltage-clamp technique.

External Solution (to isolate Ca²⁺ currents): Contains (in mM): TEA-Cl (e.g., 152), CaCl₂

(e.g., 2), HEPES (10), adjusted to pH 7.4 with TEA-OH. Tetrodotoxin (TTX) is often included

to block sodium channels.[1]

Internal Solution (Pipette Solution): Typically contains (in mM): CsCl or Cs-methanesulfonate

(to block K⁺ currents), EGTA (to chelate intracellular Ca²⁺), HEPES, and ATP/GTP.
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Voltage Protocol: To elicit T-type currents, cells are held at a hyperpolarized potential (e.g.,

-90 mV or -100 mV) to ensure channels are in a closed, available state, and then

depolarized to various test potentials (e.g., from -70 mV to +20 mV).[1][5]

In Vivo Analgesia Model: Formalin Test
Objective: To assess the antinociceptive effects of (R)-TTA-P2 in a model of inflammatory pain.

Animals: Adult mice.

Procedure:

Animals are acclimatized to the testing environment.

(R)-TTA-P2 or vehicle is administered via intraperitoneal (i.p.) injection.

After a set pre-treatment time (e.g., 60 minutes), a dilute solution of formalin (e.g., 5% in

saline) is injected subcutaneously into the plantar surface of one hind paw.

The animal is immediately placed in an observation chamber.

Nociceptive behaviors (e.g., licking, biting, or flinching of the injected paw) are recorded over

a period of time (e.g., 60 minutes). The response is typically biphasic: an early, acute phase

(0-5 minutes) and a late, inflammatory phase (15-60 minutes).

In Vivo Neuropathic Pain Model: Streptozocin (STZ)-
Induced Diabetic Neuropathy
Objective: To evaluate the efficacy of (R)-TTA-P2 in a model of neuropathic pain.

Animals: Adult rats.

Procedure:

Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), which is

toxic to pancreatic β-cells.

Development of diabetes is confirmed by measuring blood glucose levels.
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After a period for neuropathy to develop (typically several weeks), baseline nociceptive

thresholds are measured (e.g., thermal withdrawal latency using a radiant heat source).

(R)-TTA-P2 or vehicle is administered (e.g., i.p.).

Nociceptive thresholds are re-assessed at various time points after drug administration to

determine the anti-hyperalgesic effect.
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Caption: Mechanism of action of (R)-TTA-P2 on T-type calcium channels.
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Caption: In vitro experimental workflow for characterizing (R)-TTA-P2.
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Caption: In vivo experimental workflow for assessing (R)-TTA-P2 efficacy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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